Cas no 922558-02-9 (2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide)

2-(2H-1,3-Benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound featuring a benzodioxole and a chloro-substituted benzothiazole moiety linked via an acetamide bridge. Its structural complexity enables potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the benzodioxole group may contribute to enhanced metabolic stability, while the chloro-benzothiazole fragment could impart selective binding properties. This compound is of interest in pharmacological research due to its modular structure, allowing for further derivatization. Its synthesis typically involves multi-step organic reactions, emphasizing the need for precise control over reaction conditions to ensure high purity and yield.
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide structure
922558-02-9 structure
Product Name:2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
CAS No:922558-02-9
MF:C23H17ClN2O3S
MW:436.910683393478
CID:5799176
Update Time:2025-10-31

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-5-acetamide, N-(6-chloro-2-benzothiazolyl)-N-(phenylmethyl)-
    • 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
    • Inchi: 1S/C23H17ClN2O3S/c24-17-7-8-18-21(12-17)30-23(25-18)26(13-15-4-2-1-3-5-15)22(27)11-16-6-9-19-20(10-16)29-14-28-19/h1-10,12H,11,13-14H2
    • InChI Key: FIYLJZDTLGGSAZ-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(CC(N(C3=NC4=CC=C(Cl)C=C4S3)CC3=CC=CC=C3)=O)C=C2OC1

Experimental Properties

  • Density: 1.444±0.06 g/cm3(Predicted)
  • Boiling Point: 610.2±65.0 °C(Predicted)
  • pka: 0.84±0.10(Predicted)

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide Pricemore >>

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Additional information on 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

Recent Advances in the Study of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS: 922558-02-9)

In recent years, the compound 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS: 922558-02-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzodioxole and benzothiazole moieties, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

The primary focus of recent studies has been on elucidating the molecular interactions and biological activities of 922558-02-9. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and binding affinities. These structural insights have been instrumental in understanding its interactions with target proteins, particularly those involved in inflammatory and neurodegenerative pathways.

One of the most notable findings is the compound's efficacy as a modulator of specific kinase enzymes. In vitro and in vivo studies have demonstrated that 922558-02-9 exhibits selective inhibition of key kinases implicated in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound effectively suppressed the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in several cancer cell lines. These findings suggest its potential as a lead compound for the development of novel anticancer therapies.

Additionally, recent research has explored the neuroprotective properties of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide. Preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, have shown that the compound can mitigate oxidative stress and reduce neuronal apoptosis. These effects are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate mitochondrial function. Such properties position it as a candidate for further investigation in neuropharmacology.

Despite these promising results, challenges remain in the development of 922558-02-9 for clinical use. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and requires optimization to enhance its metabolic stability. Researchers are currently exploring structural modifications and formulation strategies to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.

In conclusion, the latest research on 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide underscores its multifaceted potential in both oncology and neurology. While further studies are needed to fully realize its therapeutic applications, the current findings provide a solid foundation for future investigations. This compound represents a compelling example of how chemical biology can bridge the gap between basic research and clinical innovation.

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